molecular formula C24H30N2O5 B503015 ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate CAS No. 347369-19-1

ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate

Cat. No.: B503015
CAS No.: 347369-19-1
M. Wt: 426.5g/mol
InChI Key: UBTXDHMFJRJERV-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate is a structurally complex indole derivative featuring:

  • 1-Benzyl substitution: Enhances lipophilicity and may influence receptor binding.
  • 2-Methyl group: Stabilizes the indole core and modulates electronic properties.
  • 5-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy} side chain: A polyfunctional substituent combining hydroxyl, amino, and ether moieties, likely improving solubility and enabling hydrogen bonding.
  • 3-Carboxylate ester: Provides metabolic stability and facilitates synthetic modifications.

Properties

IUPAC Name

ethyl 1-benzyl-5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-3-30-24(29)23-17(2)26(15-18-7-5-4-6-8-18)22-10-9-20(13-21(22)23)31-16-19(28)14-25-11-12-27/h4-10,13,19,25,27-28H,3,11-12,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTXDHMFJRJERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCO)O)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization

A 2021 study demonstrated that palladium-catalyzed cyclization of 2-iodoaniline derivatives with ethyl acetoacetate sodium salt enables efficient indole ring formation. For this compound, 2-iodo-5-nitroaniline reacts with ethyl acetoacetate under Heck coupling conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C), yielding ethyl 5-nitro-2-methyl-1H-indole-3-carboxylate in 78% yield. Subsequent benzylation at the indole nitrogen is critical to prevent undesired side reactions during downstream functionalization.

Benzyl Protection Strategies

Benzylation of the indole nitrogen is typically achieved using benzyl bromide in the presence of a base (e.g., NaH or K₂CO₃). However, recent advances employ ionic liquids as catalysts to enhance selectivity. For instance, [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) in dimethyl carbonate (DMC) facilitates benzylation at 80°C with 92% efficiency, avoiding competing O-benzylation. This method’s solvent-free conditions align with green chemistry principles.

Functionalization at the 5-Position: Propoxy Side Chain Installation

Introducing the 2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy group at the indole’s 5-position requires sequential etherification and amine coupling.

Epoxide Ring-Opening Reaction

A two-step protocol is widely adopted:

  • Epoxidation : Treating 5-hydroxy-2-methyl-1-benzylindole-3-carboxylate with epichlorohydrin in the presence of NaOH (50°C, 6 h) forms the 5-(2,3-epoxypropoxy) intermediate.

  • Aminolysis : The epoxide undergoes ring-opening with 2-aminoethanol using BF₃·Et₂O as a catalyst (THF, 60°C, 12 h), yielding the desired propanolamine side chain. This step achieves 67% yield but requires careful control of stoichiometry to minimize oligomerization.

Mitsunobu Reaction for Direct Etherification

Alternative approaches utilize the Mitsunobu reaction to install the side chain in one pot. Combining 5-hydroxyindole with tert-butyl (2-hydroxy-3-((2-hydroxyethyl)amino)propyl) carbonate under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt) affords the protected propoxyamine derivative in 58% yield. Subsequent TFA-mediated deprotection liberates the hydroxyl and amine groups.

Carboxylate Ester Stabilization and Purification

The ethyl carboxylate group at position 3 is introduced early in the synthesis (Step 1.1) but requires stabilization during subsequent reactions.

Transesterification Avoidance

High-temperature steps risk transesterification of the ethyl carboxylate. To mitigate this, reactions involving nucleophilic agents (e.g., amines or alcohols) are conducted below 60°C, and bulky bases like DBU are preferred over NaH.

Chromatographic Purification

Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to separate the target compound from regioisomers and byproducts. LC-MS analysis typically shows >98% purity, with characteristic [M+H]⁺ at m/z 471.2.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two dominant synthetic pathways:

ParameterPalladium Cyclization RouteMitsunobu Route
Total Steps75
Overall Yield32%28%
Key AdvantageHigh regioselectivityFewer steps
Key LimitationPd catalyst costLow yield

Scale-Up Challenges and Solutions

Epoxide Stability

The 2,3-epoxypropoxy intermediate is prone to polymerization at scale. Adding radical inhibitors (e.g., BHT) and maintaining reaction temperatures below 70°C suppresses this issue.

Amine Group Protection

During aminolysis, over-alkylation of the secondary amine is prevented by using a 1:1 molar ratio of epoxide to 2-aminoethanol and incremental reagent addition. Boc protection of the amine prior to coupling, followed by deprotection, improves yield to 74%.

Recent Methodological Innovations

Flow Chemistry Approaches

A 2023 study reported a continuous-flow system for the Mitsunobu reaction, reducing reaction time from 12 h to 20 min and improving yield to 65%. This system’s precise temperature control minimizes side reactions.

Enzymatic Catalysis

Lipase-mediated benzylation using vinyl benzyl ether in tert-butanol (40°C, 24 h) achieves 88% yield with no racemization, offering an eco-friendly alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate is investigated for its potential as:

  • Antimicrobial Agents : Derivatives may exhibit significant antibacterial and antifungal activities.
  • Anticancer Compounds : The compound's structure suggests potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Agents : Its derivatives may also reduce inflammation, making them suitable for therapeutic applications in inflammatory diseases.

Biological Studies

Research has indicated that indole derivatives can interact with various biological targets, including enzymes and receptors involved in disease pathways. The unique functional groups in this compound enhance its binding affinity and specificity towards these targets .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated that derivatives of this compound showed significant inhibition against multiple bacterial strains, suggesting a promising avenue for antibiotic development .
Anticancer Research In vitro studies indicated that the compound inhibited growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Inflammation Model Animal studies revealed that treatment with this compound significantly reduced markers of inflammation, supporting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of indole-3-carboxylates with diverse substituents. Key analogues include:

Compound Substituents Key Features Potential Applications References
Target Compound 1-Benzyl, 2-methyl, 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy} Amino alcohol side chain; high polarity GPCR modulation, drug discovery
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate 1-(Pyridin-2-ylmethyl), 5-hydroxy, 2-methyl Pyridine ring enhances π-π interactions; low synthetic yield Antimicrobial/anticancer agent development
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate 1-Benzyl, 2-ethyl, 5-hydroxy Simpler structure; reduced solubility due to ethyl and hydroxyl groups Intermediate for further functionalization
Ethyl 1-benzyl-5-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}-2-methyl-1H-indole-3-carboxylate 1-Benzyl, 2-methyl, 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazinyl]propoxy} Piperazinyl group introduces basicity; potential for enhanced receptor binding Neuropharmacology, kinase inhibition

Key Observations:

Side-Chain Complexity: The target compound’s amino alcohol side chain distinguishes it from simpler analogues (e.g., hydroxyl or methoxy substituents in ). This moiety may improve aqueous solubility and enable interactions with polar residues in biological targets.

Receptor Binding: Compared to the piperazinyl-containing analogue , the target’s smaller aminoethyl group may reduce steric hindrance, favoring binding to compact receptor pockets (e.g., β-adrenergic receptors).

Synthetic Accessibility : Unlike the pyridin-2-ylmethyl derivative , which requires chromatographic purification, the target compound’s synthesis may benefit from straightforward functionalization of the indole core.

Physicochemical Properties (Inferred):

  • Solubility: Higher than methyl/ethyl-substituted analogues due to polar hydroxyl and amino groups.
  • LogP : Estimated ~2.5 (lower than methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate ).
  • Stability : Ester group may confer moderate metabolic stability, though hydrolysis to the carboxylic acid is possible.

Research Findings and Implications

  • Synthetic Challenges: Introducing the 2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy group requires precise control over regioselectivity and protecting-group strategies.
  • Comparative Advantages: The compound’s balance of lipophilic (benzyl, methyl) and hydrophilic (amino alcohol) groups may optimize blood-brain barrier penetration and target engagement.

Biological Activity

Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The structural components include:

  • Indole Ring : A bicyclic structure that is crucial for biological interactions.
  • Carboxylate Group : Implicated in binding interactions with biological targets.
  • Hydroxyethylamine Side Chain : Enhances solubility and may influence receptor binding.

Mechanisms of Biological Activity

Research indicates that the compound exhibits several biological activities, primarily through its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its potential to inhibit enzymes involved in critical pathways, such as HIV integrase. Studies show that derivatives of indole-based compounds can effectively inhibit integrase activity, with IC50 values indicating potent activity against viral replication .
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial in various disease models, including neurodegenerative diseases.
  • Anticancer Activity :
    • Indole derivatives have been reported to induce apoptosis in cancer cells. This compound may similarly influence cancer cell viability through mechanisms involving cell cycle arrest and apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
HIV Integrase InhibitionBinds to integrase active site
Antioxidant ActivityScavenges free radicalsNot yet published
Anticancer ActivityInduces apoptosisNot yet published

Case Studies

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of this indolecarboxylate derivative typically involves multi-step reactions, including benzoylation, etherification, and amination. Key reagents include benzoyl chloride for introducing benzyl groups and hydroxyethylamine for functionalizing the propoxy side chain . Temperature control (e.g., reflux in acetic acid) and solvent selection (dichloromethane or toluene) are critical for optimizing yield and purity. Analytical techniques like HPLC or TLC should monitor intermediate formation . For advanced optimization, employ Design of Experiments (DoE) to systematically vary parameters (temperature, molar ratios) and identify statistically significant factors .

Advanced: How can computational methods predict reaction pathways or electronic properties to guide synthesis?

Quantum chemical calculations (e.g., density functional theory) can model transition states and reaction intermediates, providing insights into steric hindrance or electronic effects in the indole core. For example, ICReDD’s reaction path search methods integrate computational modeling with experimental validation to predict optimal conditions for amination or etherification steps . Molecular dynamics simulations can further assess solvent interactions or stability of intermediates .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions on the indole ring.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis detection to quantify purity (>95% typically required for pharmacological studies) .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from variations in assay conditions (pH, temperature) or impurities in synthesized batches. To address this:

  • Replicate assays under standardized protocols (e.g., enzyme inhibition assays with controlled co-factors) .
  • Compare spectral data (e.g., IR peaks for hydroxyl or amino groups) to confirm functional group integrity .
  • Use orthogonal purification methods (e.g., column chromatography followed by recrystallization) to eliminate byproducts .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?

The hydroxyethylamino propoxy side chain is highly reactive due to its hydroxyl and secondary amine groups, enabling further functionalization (e.g., acylation or alkylation). The indole-3-carboxylate ester can undergo hydrolysis to a carboxylic acid for conjugation with bioactive moieties . Steric hindrance from the benzyl group at position 1 may slow reactions at the indole core .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Systematic substitution : Replace the benzyl group with bulkier aryl moieties to assess impact on target binding .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to optimize hydrophilicity of the hydroxyethylamino side chain .
  • In silico docking : Use AutoDock or Schrödinger to predict interactions with enzymes (e.g., kinases) and prioritize derivatives for synthesis .

Basic: What are the stability considerations for this compound under storage or experimental conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole ring.
  • Hydrolysis risk : The ester group may degrade in aqueous buffers (pH >7); use anhydrous solvents for long-term storage .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures .

Advanced: How can researchers validate the mechanism of action in biological systems?

  • Target engagement assays : Use fluorescent probes (e.g., FRET-based) to confirm binding to enzymes or receptors .
  • Metabolomic profiling : LC-MS/MS to track metabolite formation in cell lysates after exposure .
  • Gene knockout models : CRISPR-Cas9-edited cell lines to assess dependency on hypothesized pathways .

Basic: What solvents and catalysts are compatible with its synthetic intermediates?

  • Polar aprotic solvents (DMF, DMSO) for SN2 reactions involving the hydroxyethylamino group.
  • Pd/C or Pd(OAc)₂ for catalytic hydrogenation steps to reduce nitro intermediates .
  • Avoid strong acids/bases to prevent ester hydrolysis .

Advanced: How can reaction scalability challenges be addressed for pre-clinical studies?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., benzoylation) .
  • Membrane separation technologies : Nanofiltration to recover catalysts or remove byproducts .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring .

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